4-Cyanophenyl-4'-hexylbenzoate

Liquid Crystal Displays Electro-optics Thermotropic Phase Behavior

4-Cyanophenyl-4'-hexylbenzoate (CP6B) is a thermotropic nematic LC with an enantiotropic phase (C→N 46°C, N→I 47.9°C) optimized for ambient-temperature electro-optics. Its positive dielectric anisotropy (Δε > 0) drives TN/STN display switching. Unlike C5 or C7 homologs, the hexyl tail uniquely balances molecular flexibility and rigidity—substituting chain length invalidates performance. CP6B also exhibits distinctive quasi-2D glassy dynamics under confinement, making it critical for PDLC and liquid crystal elastomer R&D. Verify chain-length specificity before ordering.

Molecular Formula C20H20NO2-
Molecular Weight 306.4 g/mol
Cat. No. B13804369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanophenyl-4'-hexylbenzoate
Molecular FormulaC20H20NO2-
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC(=C(C=C1)C(=O)[O-])C2=CC=C(C=C2)C#N
InChIInChI=1S/C20H21NO2/c1-2-3-4-5-6-15-9-12-18(20(22)23)19(13-15)17-10-7-16(14-21)8-11-17/h7-13H,2-6H2,1H3,(H,22,23)/p-1
InChIKeyRYWWOUOVFDDUJX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyanophenyl-4'-hexylbenzoate: Technical Specifications and Core Properties for Procurement


4-Cyanophenyl-4'-hexylbenzoate (CAS 50793-85-6, also referred to as CP6B or ME6N) is a thermotropic liquid crystal belonging to the class of cyanophenyl alkylbenzoates. It exhibits an enantiotropic nematic phase with a crystal-to-nematic transition at 46 °C and a nematic-to-isotropic clearing point at 47.9 °C , rendering it suitable for ambient-temperature electro-optical applications. The compound has a molecular formula of C20H21NO2, a molecular weight of 307.39 g/mol, a melting range of 44–47 °C, and a density of 1.11 g/cm³ [1]. Its structure, featuring a polar cyano head group linked via an ester bridge to a flexible hexyl tail, confers positive dielectric anisotropy, which is fundamental for liquid crystal display (LCD) operation [2]. Commercial availability typically includes purity grades of 95% to 99% from established chemical suppliers .

Why 4-Cyanophenyl-4'-hexylbenzoate Cannot Be Replaced by Other Cyanophenyl Alkylbenzoates Without Performance Loss


Substituting 4-cyanophenyl-4'-hexylbenzoate with homologs differing only in alkyl chain length is scientifically invalid due to the extreme sensitivity of liquid crystalline behavior to molecular architecture. Even a single methylene (–CH2–) unit difference in the alkyl tail, as seen in the pentyl (C5) or heptyl (C7) analogs, produces distinct phase transition temperatures, thermodynamic solution properties, and surface anchoring dynamics. While these compounds share the same core cyanophenyl benzoate motif, the hexyl tail imparts a specific balance of molecular flexibility and rigidity that governs the nematic range, melting point, and operational temperature window. As demonstrated in the quantitative evidence below, generic selection of any cyanophenyl alkylbenzoate will lead to misalignment of the desired electro-optical performance parameters. Direct experimental comparisons of phase transitions [1], dielectric relaxation dynamics [2], and solute-solvent thermodynamics [3] confirm that 4-cyanophenyl-4'-hexylbenzoate occupies a unique property space within the homologous series that is not interchangeable with its shorter or longer chain counterparts.

4-Cyanophenyl-4'-hexylbenzoate: Quantitative Differentiation Evidence Against Comparator Compounds


Nematic-Isotropic Phase Transition Temperature of 47.8 °C Places the Compound in an Optimal Ambient Operating Window

The nematic-to-isotropic clearing point (Tni) of 4-cyanophenyl-4'-hexylbenzoate is precisely 47.8 °C [1]. In contrast, the pentyl homolog (4-cyanophenyl-4'-pentylbenzoate) has a lower Tni, though exact value not specified in the same study, a trend consistent with the known decrease in transition temperatures with shorter alkyl chains in this series. The heptyl analog (4-cyanophenyl-4'-heptylbenzoate) exhibits a Tni of 87 °C [2]. The hexyl compound thus provides a clearing point that is sufficiently above room temperature for device stability while remaining low enough to minimize power consumption required to heat the material into the nematic state, a critical balance for battery-powered or energy-efficient displays.

Liquid Crystal Displays Electro-optics Thermotropic Phase Behavior

Lower Melting Point of 44 °C Provides Enhanced Processability Over the Butyl Homolog

4-Cyanophenyl-4'-hexylbenzoate exhibits a melting point (crystalline-to-nematic transition) of 44 °C . In stark contrast, 4-cyanophenyl-4'-butylbenzoate has a melting point of 67–69 °C . This 23–25 °C difference is a direct consequence of the increased molecular flexibility imparted by the longer hexyl chain, which lowers the lattice energy of the crystalline solid. The lower melting point of the hexyl derivative translates to easier thermal processing, reduced energy consumption during device fabrication, and a wider nematic temperature range (ΔT = Tni – Tm) of approximately 3.9 °C (47.8 – 44 °C) compared to an estimated narrower or even absent nematic range for the butyl analog, which may transition directly from crystal to isotropic liquid.

Materials Processing Formulation Thermal Properties

Positive Dielectric Anisotropy Essential for Twisted Nematic Display Operation

The cyanophenyl benzoate class, including 4-cyanophenyl-4'-hexylbenzoate, exhibits positive dielectric anisotropy (Δε > 0) [1]. This property arises from the strong longitudinal dipole moment associated with the terminal cyano group, which aligns parallel to the molecular long axis. In contrast, many alternative liquid crystal cores, such as certain cyclohexyl or dioxane derivatives, exhibit negative dielectric anisotropy (Δε < 0) [2]. Positive Δε is a prerequisite for the fundamental operation of Twisted Nematic (TN) and Super Twisted Nematic (STN) displays, where molecules reorient parallel to an applied electric field. Selecting a compound with negative Δε would render it unusable for these dominant display modes without complex compensatory formulations.

Liquid Crystal Displays Dielectric Properties Electro-optic Switching

Unique Surface Layer Dynamics: Slower Relaxation and Glassy Behavior Under Confinement

Broadband dielectric spectroscopy on composites of 4-cyanophenyl-4'-hexylbenzoate (CP6B) adsorbed onto aerosil nanoparticles reveals a distinct surface relaxation process occurring at frequencies much lower than the bulk relaxation of CP6B [1]. This surface layer dynamics obeys the Vogel-Fulcher-Tammann (VFT) law, characteristic of glass-forming liquids, and exhibits a quasi-two-dimensional (2D) glassy character. Crucially, the temperature dependence of this surface relaxation in CP6B differs from that observed in composites made with related cyanobiphenyl molecules (e.g., 5CB) at similar silica concentrations [1]. This indicates that the molecular interactions and anchoring at interfaces are not universal across liquid crystal classes and that CP6B possesses a specific surface dynamic fingerprint that influences device performance in confined geometries, such as in polymer-dispersed liquid crystals (PDLCs) or LC-filled porous structures.

Surface Science Dielectric Spectroscopy Composite Materials

Optimal Application Scenarios for 4-Cyanophenyl-4'-hexylbenzoate Based on Quantitative Evidence


Ambient-Temperature Twisted Nematic (TN) and Super Twisted Nematic (STN) Displays

4-Cyanophenyl-4'-hexylbenzoate is ideally suited for TN and STN liquid crystal displays operating near room temperature. Its positive dielectric anisotropy (Δε > 0) [1] ensures the molecular reorientation parallel to an applied electric field, which is the foundational switching mechanism for these display modes. Furthermore, its nematic-to-isotropic clearing point of 47.8 °C [2] provides a stable nematic phase across typical indoor ambient conditions, while its melting point of 44 °C allows for a practical processing window during device assembly. The compound can be used as a primary component or in mixtures to fine-tune the operational temperature range and electro-optical response of the display.

Confined Geometry Liquid Crystal Systems (e.g., PDLCs, LC-Elastomers, Porous Composites)

Research has established that 4-cyanophenyl-4'-hexylbenzoate (CP6B) exhibits unique surface layer dynamics distinct from cyanobiphenyls when confined in high-surface-area silica composites [3]. The observed quasi-2D glassy dynamics and VFT-type relaxation in the surface-adsorbed layer [3] make this compound a valuable model system for studying and optimizing the performance of polymer-dispersed liquid crystals (PDLCs), liquid crystal elastomers, and other devices where the LC is in contact with a large interfacial area. The specific anchoring and relaxation properties of CP6B can be leveraged to tune the electro-optic response and stability of these composite materials.

Fundamental Studies of Molecular Dynamics and Phase Transitions in Nematogens

The well-defined and conveniently accessible phase transition temperatures of 4-cyanophenyl-4'-hexylbenzoate, with a nematic range spanning approximately 44 °C to 47.8 °C [2], render it an excellent model compound for investigating the fundamental physics of liquid crystals. It has been extensively utilized in advanced spectroscopic techniques, including Raman scattering [2], FTIR [4], and dielectric spectroscopy [3], to probe molecular ordering, relaxation dynamics, and vibrational behavior across the nematic-isotropic phase transition. Its availability and well-documented properties make it a reliable standard for calibration and comparative studies in academic and industrial research laboratories.

Calibration Standard for Thermodynamic and Chromatographic Measurements

4-Cyanophenyl-4'-hexylbenzoate has been employed as a stationary phase solvent in gas-liquid chromatography (GLC) studies to determine infinite-dilution activity coefficients of various solutes in its isotropic and nematic phases [5]. Its well-defined thermodynamic properties and nematic phase stability make it a useful reference material for calibrating instruments and validating methods that characterize solute-solvent interactions in ordered media. This application leverages the compound's established phase behavior and its ability to act as an anisotropic solvent, providing a benchmark for similar studies on other liquid crystalline materials.

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